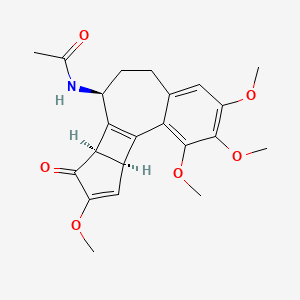

Lumicolchicine

Descripción

Three, alpha, beta, and gamma isomers of ultraviolet degradation products of colchicine that lack many of the physiological actions of the parent; used as experimental control for colchicine actions.

Propiedades

Número CAS |

6901-13-9 |

|---|---|

Fórmula molecular |

C22H25NO6 |

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

N-[(10R,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |

InChI |

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13+,18-/m0/s1 |

Clave InChI |

VKPVZFOUXUQJMW-JCGVRSQUSA-N |

SMILES isomérico |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |

SMILES canónico |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |

Apariencia |

Solid powder |

Otros números CAS |

6901-13-9 6901-14-0 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Lumicolchicine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and proposed mechanism of action of lumicolchicine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Executive Summary

This compound, a photochemical rearrangement product of colchicine, has garnered significant interest in the scientific community due to its distinct biological profile compared to its parent compound. While colchicine is a potent microtubule-destabilizing agent, this compound does not bind to tubulin and is largely devoid of antimitotic activity. However, recent studies suggest that this compound may possess other pharmacological properties, including anti-angiogenic effects. This guide details the historical discovery of this compound, provides in-depth protocols for its synthesis from colchicine, presents quantitative data on reaction yields, and explores its proposed mechanism of action on angiogenesis signaling pathways.

History and Discovery

The discovery of this compound is intrinsically linked to the study of the photochemical properties of colchicine. Early investigations into the effects of sunlight on colchicine solutions revealed the formation of new, isomeric compounds. The seminal work of Grewe and Wulf in 1951 was among the first to systematically describe the transformation of colchicine into a mixture of photoisomers upon exposure to light.[1] They identified these products as α-, β-, and γ-lumicolchicine, with β- and γ-lumicolchicine being stereoisomers of each other.[1] This photochemical conversion is a key characteristic of colchicine and represents the primary route to obtaining its this compound derivatives.

Synthesis of this compound from Colchicine

The synthesis of this compound is achieved through the photochemical rearrangement of colchicine. This process involves a disrotatory electrocyclization of the tropolone C-ring of colchicine, induced by ultraviolet radiation.[1][2] The reaction typically yields a mixture of β- and γ-lumicolchicine, with the ratio of isomers being influenced by the reaction conditions.

Photochemical Conversion of Colchicine to this compound

The core of this compound synthesis lies in the irradiation of a colchicine solution with a suitable UV light source.

Caption: Photochemical conversion of colchicine to this compound isomers.

Quantitative Data on Photoconversion Yields

The efficiency of the photochemical conversion of colchicine to this compound is significantly influenced by the solvent and the presence of acid. The following table summarizes the photoconversion yields under various conditions as reported by Ghanem et al. (2010).[2]

| Solvent | Polarity Index (P.I.) | Dielectric Constant (D.C.) | Photoconversion Yield (%) |

| Water | 10.2 | 80 | 73 |

| Acetic Acid | 6.2 | 6.15 | 45 |

| Methanol | 5.1 | 33 | 60 |

| Acetonitrile | 5.8 | 36.6 | 26 |

| Methanol + H₂SO₄ (1 mol·L⁻¹) | - | - | 38 |

| Acetonitrile + H₂SO₄ (1 mol·L⁻¹) | - | - | 36 |

Data sourced from Ghanem et al., J Solution Chem (2010) 39: 441–456.[2]

The data indicates that protic solvents with high polarity, such as water, provide the highest photoconversion yields. The presence of a strong acid, like sulfuric acid, decreases the yield.[2]

Experimental Protocols

Synthesis of β- and γ-Lumicolchicine

This protocol is a synthesized procedure based on established methods for the photochemical conversion of colchicine.[3]

Materials:

-

Colchicine

-

Acetonitrile (CH₃CN), HPLC grade

-

Acetone, HPLC grade

-

High-pressure mercury arc lamp (e.g., 125 W)

-

Pyrex water jacket

-

Reaction vessel

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a solution of colchicine in a 10:1 (v/v) mixture of acetonitrile and acetone at a concentration of 0.0025 mol/L.[3]

-

Place the solution in a reaction vessel equipped with a Pyrex water jacket to maintain a constant temperature.

-

Irradiate the solution with a 125 W high-pressure mercury arc lamp for approximately 25 minutes.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product containing a mixture of β- and γ-lumicolchicine.

Isolation and Purification of β- and γ-Lumicolchicine

The separation of the isomeric mixture of β- and γ-lumicolchicine can be achieved using high-performance liquid chromatography (HPLC).[4]

HPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient or isocratic mobile phase can be optimized. A common starting point is a mixture of water and acetonitrile. The incorporation of copper(II) ions in the eluent has been shown to improve the separation of colchicine and its derivatives.[4]

-

Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., near their λmax).

-

Flow Rate: A typical flow rate of 1.0 mL/min.

Procedure:

-

Dissolve the crude product in the mobile phase.

-

Inject the sample into the HPLC system.

-

Collect the fractions corresponding to the elution of β- and γ-lumicolchicine.

-

Evaporate the solvent from the collected fractions to obtain the purified isomers.

Spectroscopic Characterization

The structural elucidation of β- and γ-lumicolchicine has been definitively achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Unambiguous ¹H and ¹³C-NMR assignments for β- and γ-lumicolchicine have been reported by Meksuriyen et al. (1988).[5] These data provide conclusive evidence for their stereochemical relationship. Researchers should refer to this publication for the detailed chemical shifts and coupling constants necessary for the structural verification of the synthesized compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Colchicine exhibits characteristic absorption bands around 245 nm and 350 nm, arising from n–π* and π–π* transitions.[2] The position of these bands is sensitive to solvent polarity, showing a blue shift with increasing polarity.[2] Upon conversion to this compound, the tropolone chromophore is disrupted, leading to a change in the UV-Vis absorption spectrum. The resulting spectrum is expected to be significantly different from that of colchicine, reflecting the new conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum of colchicine shows characteristic peaks for its functional groups, including the amide and the tropolone ring system. The conversion to this compound results in the loss of the tropolone moiety and the formation of a new four- and five-membered ring system, which will be reflected in the IR spectrum. The characteristic vibrational frequencies of the tropolone ring in colchicine will be absent in the spectra of the this compound isomers.

Biological Activity and Signaling Pathways

A key distinction between colchicine and its this compound isomers is their interaction with tubulin. While colchicine is a potent inhibitor of microtubule polymerization, β-lumicolchicine does not bind to tubulin and, therefore, does not disrupt microtubule assembly.[6]

Proposed Anti-Angiogenic Mechanism of Action

Recent research has indicated that this compound may exert anti-angiogenic effects. This activity is proposed to be mediated through the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7][8] Under hypoxic conditions, typically found in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of pro-angiogenic genes, including VEGF.

Caption: Proposed mechanism of this compound's anti-angiogenic effect.

This compound is hypothesized to inhibit the stabilization of HIF-1α, thereby preventing the downstream transcription of VEGF and subsequent angiogenesis. This proposed mechanism presents a novel avenue for the development of anti-cancer therapies.

Conclusion

This compound, a readily accessible photochemical derivative of colchicine, represents an intriguing scaffold for medicinal chemistry and drug development. Its unique biological profile, distinct from that of its parent compound, particularly its potential anti-angiogenic properties, warrants further investigation. This technical guide provides a foundational resource for researchers, offering historical context, detailed synthetic and analytical methodologies, and insights into its proposed mechanism of action. The continued exploration of this compound and its analogues may lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Separation of colchicine and related hydrolysis and photodecomposition products by high-performance liquid chromatography, using copper ion complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nmr studies of colchicine and its photoisomers, beta- and gamma-lumicolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of colchicine and beta-lumicolchicine on cultured adrenal chromaffin cells: lack of evidence for an action of colchicine on receptor-associated microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of VEGF expression by targeting HIF-1 alpha with small interference RNA in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of HIF-1-independent VEGF expression in a hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactive Isomer: A Technical Guide to Lumicolchicine's Interaction with Tubulin and its Microtubule-Independent Actions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumicolchicine, a photoisomer of the well-known microtubule-destabilizing agent colchicine, serves as a critical negative control in cytoskeletal research. Unlike its parent compound, this compound does not bind to the colchicine-binding site on β-tubulin and consequently does not inhibit microtubule polymerization. This lack of direct interaction with tubulin provides a valuable tool to delineate the cellular effects of colchicine that are independent of microtubule disruption. This technical guide provides an in-depth analysis of the structural differences between colchicine and this compound that govern their differential activities. Furthermore, it explores the emerging evidence for this compound's own biological effects, which are independent of the microtubule cytoskeleton and appear to involve modulation of ion channels and cellular secretion.

The Structural Basis for this compound's Inactivity on Tubulin

Colchicine's potent antimitotic activity stems from its ability to bind with high affinity to a specific site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. This compound, produced by the exposure of colchicine to UV light, undergoes an irreversible intramolecular cyclization. This photochemical reaction, a disrotatory electrocyclization, transforms the tropolone ring (C ring) of colchicine, leading to the formation of a tetracyclic structure in β- and γ-lumicolchicine. This significant conformational change alters the three-dimensional shape of the molecule, rendering it incompatible with the colchicine-binding pocket on β-tubulin.

Comparative Analysis of Tubulin Interaction

The primary distinction between colchicine and this compound lies in their interaction with tubulin. While colchicine is a potent inhibitor of tubulin polymerization, this compound is considered inactive in this regard.[1] This is a direct consequence of the structural changes detailed above.

Table 1: Comparative Quantitative Data for Colchicine and this compound

| Parameter | Colchicine | This compound | Reference |

| Tubulin Binding Affinity (Kd) | ~0.1 - 1 µM | No significant binding | [2] |

| Tubulin Polymerization (IC50) | ~1 - 3 µM | Inactive | [3][4] |

| Acetylcholine-Induced Secretion (IC50) | ~0.2 - 0.5 mM | ~0.2 - 0.5 mM | [5] |

| K+-Induced Secretion | No Inhibition | Inhibits | [5] |

Experimental Protocols for Assessing Tubulin Binding

The differential binding of colchicine and this compound to tubulin can be demonstrated using several established experimental protocols. A competitive binding assay is a common method to determine if a test compound binds to the same site as a known ligand.

Competitive Colchicine Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace radiolabeled or fluorescently-tagged colchicine from its binding site on tubulin. A lack of displacement indicates that the test compound does not bind to the colchicine site.

Methodology:

-

Reagents: Purified tubulin, [3H]-colchicine (radiolabeled colchicine), unlabeled colchicine, this compound, binding buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl2, pH 7.0), gel filtration columns.

-

Procedure: a. Incubate a fixed concentration of purified tubulin with a saturating concentration of [3H]-colchicine in the binding buffer. b. In parallel reactions, add either vehicle (control), a high concentration of unlabeled colchicine (positive control for displacement), or a range of concentrations of this compound. c. Incubate the mixtures to allow binding to reach equilibrium. d. Separate the tubulin-colchicine complex from free [3H]-colchicine using a gel filtration column. e. Quantify the amount of radioactivity in the protein-containing fractions using liquid scintillation counting.

-

Expected Outcome: Unlabeled colchicine will significantly reduce the amount of bound [3H]-colchicine. This compound is not expected to cause a significant decrease in bound radioactivity, demonstrating its inability to compete for the colchicine-binding site.

Microtubule-Independent Mechanisms of Action of this compound

While inactive as a tubulin-binding agent, this compound is not biologically inert. Studies have revealed cellular effects of this compound that are independent of microtubule disruption, primarily related to the regulation of cellular secretion and ion channel activity.

Inhibition of Secretagogue-Induced Secretion

A key reported activity of this compound is its ability to inhibit secretagogue-induced cellular responses. In bovine adrenal chromaffin cells, both colchicine and β-lumicolchicine were found to inhibit acetylcholine-induced catecholamine secretion with a similar potency (half-maximal inhibitory concentration of 0.2-0.5 mM).[5] This suggests that this inhibitory effect is not mediated by microtubule disruption.

Interestingly, the two isomers exhibit differential effects on secretion stimulated by potassium-induced depolarization. While colchicine has no inhibitory effect on K+-evoked secretion, β-lumicolchicine is an effective inhibitor.[5] This points towards distinct molecular targets for the two compounds in regulating cellular excitability and secretion.

Modulation of Ion Channels

The inhibitory effect of this compound on K+-induced secretion suggests a potential interaction with voltage-gated ion channels. Depolarization by high extracellular potassium directly opens voltage-gated calcium channels, leading to calcium influx and subsequent exocytosis. This compound's ability to block this process indicates a possible direct or indirect inhibition of these calcium channels or other ion channels involved in maintaining the membrane potential. Further research is required to elucidate the precise molecular targets and mechanisms of this compound's action on ion channels.

Conclusion

This compound is an indispensable tool in cell biology and pharmacology, primarily serving as a non-tubulin-binding control for its isomer, colchicine. Its inability to inhibit microtubule polymerization, due to a significant UV-induced conformational change, allows researchers to dissect the microtubule-dependent and -independent effects of colchicine. However, it is crucial for researchers to recognize that this compound is not merely an inert compound. Emerging evidence demonstrates its own biological activities, particularly in the modulation of cellular secretion and ion channel function. Future investigations into these microtubule-independent pathways will not only provide a more complete understanding of this compound's cellular effects but may also uncover novel therapeutic targets. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies and to further explore its unique pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of colchicine and beta-lumicolchicine on cultured adrenal chromaffin cells: lack of evidence for an action of colchicine on receptor-associated microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Lumicolchicine Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colchicine, a well-characterized microtubule-destabilizing agent, undergoes photochemical transformation to form three primary isomers: α-, β-, and γ-lumicolchicine. While colchicine's potent antimitotic activity is attributed to its high-affinity binding to tubulin, its photoisomers exhibit markedly different biological profiles. This technical guide provides an in-depth analysis of the current understanding of the biological activities of lumicolchicine isomers, with a focus on their interactions with cellular targets, effects on signaling pathways, and potential as pharmacological agents. The available data indicates that this compound isomers, particularly β-lumicolchicine, largely lack the tubulin-binding and microtubule-disrupting capabilities of the parent compound. However, emerging evidence suggests they are not biologically inert and may exert effects through alternative mechanisms, including the modulation of angiogenic signaling pathways. This guide consolidates quantitative data, details key experimental protocols, and visualizes relevant cellular pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Comparative Biological Activity of this compound Isomers

The primary distinction between colchicine and its this compound isomers lies in their interaction with tubulin. Colchicine binds to the β-subunit of tubulin, preventing its polymerization into microtubules and leading to mitotic arrest and apoptosis.[1] In contrast, this compound isomers are generally considered to be inactive as microtubule-disrupting agents.

β-lumicolchicine , the most studied isomer, does not bind to tubulin or interfere with microtubule assembly.[2] Despite this, it has been shown to exhibit biological effects. For instance, both colchicine and β-lumicolchicine were found to inhibit acetylcholine-induced secretion with similar potencies.[2][3] However, their modes of action differ, as β-lumicolchicine also inhibits K+-induced secretion, a property not shared by colchicine.[2][3] More recent studies have explored the cytotoxic effects of this compound on cancer cells, suggesting mechanisms independent of microtubule disruption.

Data on α- and γ-lumicolchicine is sparse in the literature. They are generally used as experimental controls to demonstrate that the observed effects of colchicine are specifically due to its interaction with microtubules.[1][4]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound isomers compared to colchicine.

Table 1: Cytotoxicity of this compound and Colchicine

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound (LMC) | MCF-7 (Breast Cancer) | MTT | Dose-dependent reduction in viability | [5] |

| Colchicine | MCF-7 (Breast Cancer) | MTT | 10.41 µM | [6] |

| Colchicine | HCT-116 (Colon Carcinoma) | MTT | 9.32 µM | [6] |

| Colchicine | HepG-2 (Hepatocellular Carcinoma) | MTT | 7.40 µM | [6] |

Note: A specific IC50 value for this compound in the MCF-7 study was not provided, but a dose-dependent decrease in cell viability was reported, with approximately 40% viability at a concentration of 75 µM.[7]

Table 2: Inhibition of Acetylcholine-Induced Secretion

| Compound | System | Half Maximal Inhibitory Concentration | Reference |

| Colchicine | Cultured Adrenal Chromaffin Cells | 0.2-0.5 mM | [2][3] |

| β-Lumicolchicine | Cultured Adrenal Chromaffin Cells | 0.2-0.5 mM | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's biological activity.

In Vitro Tubulin Polymerization Assay

This assay is crucial for determining the effect of compounds on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (light scattering) at 340 nm in a temperature-controlled spectrophotometer.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

Test compounds (this compound isomers, colchicine) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Thaw purified tubulin on ice.

-

Prepare a working solution of GTP (10 mM) in G-PEM buffer.

-

Prepare serial dilutions of the test compounds in G-PEM buffer. The final solvent concentration should be kept constant and low (e.g., <1% DMSO).

-

In a 96-well plate on ice, add the test compounds or vehicle control.

-

Add tubulin to each well to a final concentration of 3-4 mg/mL.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7][8]

Materials:

-

Cultured cells (e.g., MCF-7)

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.[9]

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Signaling Pathways and Visualizations

While this compound isomers do not significantly impact the microtubule network, evidence suggests they may modulate other cellular signaling pathways. A study on this compound's effect on MCF-7 breast cancer cells pointed towards the involvement of angiogenic signaling.[5] Specifically, it was suggested that this compound could influence the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[5]

Hypothesized Angiogenic Signaling Pathway Affected by this compound

The following diagram illustrates a potential mechanism by which this compound may exert its cytotoxic effects through the inhibition of the HIF-1α/VEGF signaling pathway. Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as VEGF.[11] VEGF, in turn, stimulates the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[12] this compound may interfere with this pathway, leading to a reduction in angiogenesis and subsequent tumor growth inhibition.

Caption: Hypothesized mechanism of this compound action on the HIF-1α/VEGF angiogenic signaling pathway.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

The following diagram outlines the logical flow of experiments to characterize the biological activity of this compound isomers.

Caption: Logical workflow for the experimental evaluation of this compound isomers' biological activity.

Conclusion and Future Directions

The available evidence strongly indicates that this compound isomers, in stark contrast to colchicine, are not potent microtubule-disrupting agents. Their biological activity, therefore, is not mediated by direct interaction with tubulin. However, this does not render them biologically inert. Studies on β-lumicolchicine suggest that it can modulate cellular processes, including secretion and potentially angiogenesis, through alternative mechanisms.

The field would greatly benefit from further research in the following areas:

-

Comprehensive profiling of α- and γ-lumicolchicine: The biological activities of these isomers remain largely unexplored. Systematic studies are needed to determine if they possess any unique pharmacological properties.

-

Elucidation of molecular targets: The precise molecular targets of this compound isomers that mediate their non-tubulin-related effects need to be identified.

-

In-depth mechanism of action studies: Further investigation into the signaling pathways modulated by this compound isomers is required to understand their effects on cancer cells and other biological systems.

-

Quantitative structure-activity relationship (QSAR) studies: A systematic analysis of a broader range of this compound analogs could provide insights into the structural requirements for their observed biological activities.

References

- 1. γ-Lumicolchicine | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. gamma-Lumicolchicine | TargetMol [targetmol.com]

- 5. Molecular Approach to Identify Antitumorigenic Potential of this compound in MCF-7 cells: Evidence Through Angiogenic Signalling | Texila Journal [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIF-1α induced-VEGF over-expression in bone marrow stem cells protects cardiomyocytes against ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

lumicolchicine vs colchicine chemical properties

An In-depth Technical Guide to the Chemical and Biological Properties of Colchicine and Lumicolchicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a well-established anti-mitotic agent, is a cornerstone in the treatment of gout and has garnered interest for its anti-cancer properties.[1][2] Its utility and mechanism are intrinsically linked to its chemical structure, which is susceptible to photoisomerization upon exposure to ultraviolet light, yielding a family of isomers known as lumicolchicines.[3][4] This transformation fundamentally alters the molecule's interaction with its biological target, tubulin, thereby nullifying its primary mechanism of action.[2][5] Understanding the distinct chemical and biological profiles of colchicine and this compound is therefore critical for accurate experimental design, drug formulation, and the development of novel tubulin-binding agents. This guide provides a detailed comparison of their chemical properties, outlines key experimental protocols to differentiate them, and visualizes the critical pathways and workflows relevant to their study.

Core Chemical and Physical Properties

Colchicine and this compound are structural isomers, meaning they share the same molecular formula and molar mass but differ in the arrangement of their atoms.[6][7] This structural divergence originates from a photochemical rearrangement of colchicine's tropolone ring system.[2][8]

Structural Differences

-

Colchicine: Features a trimethoxy-substituted aromatic A-ring and a seven-membered tropolone C-ring, which are crucial for its biological activity.[2] The molecule possesses a single stereocenter at C-7, which is naturally in the (S) configuration.[3]

-

This compound: Upon UV irradiation, colchicine's tropolone ring undergoes cycloisomerization to form a tetracyclic system containing conjugated four- and five-membered rings.[2][8] This process yields a mixture of isomers, primarily β- and γ-lumicolchicine, which are stereoisomers of each other.[4][9] This structural alteration is the primary reason for the loss of biological activity.[3]

Comparative Data

The fundamental properties of colchicine and its primary photoisomer, β-lumicolchicine, are summarized below.

| Property | Colchicine | This compound (β-isomer) | Reference(s) |

| Molecular Formula | C₂₂H₂₅NO₆ | C₂₂H₂₅NO₆ | [3][6][7] |

| Molar Mass | 399.44 g·mol⁻¹ | 399.44 g·mol⁻¹ | [3][7][10] |

| IUPAC Name | N-[(7S)-1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | N-[(7S,7bS,10aR)-1,2,3,9-Tetramethoxy-8-oxo-5,6,7,7b,8,10a-hexahydrobenzo[a]cyclopenta[1][11]cyclobuta[1,2-c]cyclohepten-7-yl]acetamide | [3][7] |

| CAS Number | 64-86-8 | 6901-13-9 | [3][12] |

| Appearance | Pale yellow to pale greenish-yellow crystalline powder | Data not consistently available; derived from a yellow precursor | [13] |

| Solubility | Soluble in water; freely soluble in ethanol | Data not readily available; expected to have different solubility profile due to structural changes | [13] |

| Stability | Light-sensitive; degrades to this compound upon exposure to UV light or sunlight. Should be stored in light-protected containers. | Photochemically stable product of colchicine degradation. | [3][13] |

| UV Absorption Maxima (in Ethanol) | ~243 nm and ~350 nm | Different absorption spectrum due to altered chromophore system | [13] |

Biological Activity: A Tale of Two Isomers

The profound difference in the biological activity between colchicine and this compound stems almost entirely from their differential ability to bind to tubulin.

| Biological Activity | Colchicine | This compound | Reference(s) |

| Tubulin Binding | Binds with high affinity to the β-subunit of tubulin at the "colchicine-binding site," located at the interface with the α-subunit. | Does not bind to tubulin. | [2][3][5] |

| Microtubule Assembly | Potent inhibitor of microtubule polymerization by inducing a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. | Does not interfere with microtubule assembly. | [5][14] |

| Anti-mitotic Effect | Arrests cells in the G2/M phase of the cell cycle, leading to apoptosis. | Lacks anti-mitotic activity. | [15] |

| Primary Use in Research | As a microtubule-destabilizing agent to study cytoskeletal dynamics, cell division, and intracellular transport. | As an inactive experimental control to distinguish microtubule-dependent effects from other, off-target effects of colchicine. | [10][11][12] |

Key Experimental Protocols

Protocol: Photochemical Conversion of Colchicine to this compound

This protocol describes the laboratory-scale conversion of colchicine into its inactive photoisomers, a necessary step for producing a negative control for experiments.

Objective: To generate this compound from a colchicine stock solution.

Materials:

-

Colchicine powder

-

Anhydrous ethanol or methanol

-

Quartz cuvette or reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV)

-

Stir plate and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for monitoring

Methodology:

-

Solution Preparation: Prepare a solution of colchicine in ethanol or methanol at a desired concentration (e.g., 0.1-1.0 mM).

-

Irradiation: Transfer the solution to the quartz reaction vessel. Place the vessel under the UV lamp. The distance and irradiation time will depend on the lamp's power and the solution's concentration and volume.

-

Reaction Monitoring: Periodically take aliquots from the solution and analyze them via HPLC to monitor the disappearance of the colchicine peak and the appearance of new peaks corresponding to the this compound isomers.[4]

-

Completion: Continue irradiation until the colchicine peak is negligible. The resulting solution contains a mixture of α-, β-, and γ-lumicolchicine.[2][4]

-

Storage: Store the resulting this compound solution protected from light, although it is significantly more photostable than its parent compound.

Protocol: In Vitro Tubulin Polymerization Assay

This assay is the definitive method for demonstrating the differential effects of colchicine and this compound on microtubule dynamics.

Objective: To measure and compare the inhibitory effect of colchicine and this compound on tubulin polymerization.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine triphosphate) solution

-

Glycerol

-

Colchicine and this compound stock solutions (in DMSO or appropriate solvent)

-

Temperature-controlled microplate reader/spectrophotometer capable of reading absorbance at 340 nm.

Methodology:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice in General Tubulin Buffer to a final concentration of ~2-4 mg/mL.

-

Reaction Setup: In a 96-well plate, prepare triplicate wells for each condition:

-

Control: Tubulin + Buffer + Vehicle (solvent for compounds)

-

Colchicine: Tubulin + Buffer + Colchicine (at desired final concentration)

-

This compound: Tubulin + Buffer + this compound (at the same final concentration)

-

-

Incubation: Incubate the plate at room temperature for 5-10 minutes to allow compounds to bind to tubulin.

-

Initiation of Polymerization: Initiate microtubule formation by adding GTP to each well (final concentration 1 mM) and immediately transferring the plate to the spectrophotometer pre-heated to 37°C.

-

Data Acquisition: Measure the increase in optical density (OD) at 340 nm every 30-60 seconds for 60 minutes. The increase in OD corresponds to the light scattering caused by microtubule polymerization.

-

Analysis: Plot OD340nm versus time. The control and this compound samples should show a robust sigmoidal polymerization curve, while the colchicine sample should show significant or complete inhibition of this increase.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key relationships and processes described in this guide.

Caption: Logical flow of colchicine's conversion to its photoisomers.

Caption: Colchicine's signaling pathway leading to apoptosis.

Caption: Experimental workflow for comparing colchicine and this compound.

Conclusion

While colchicine and this compound are isomers, their chemical and biological properties are starkly different. The structural integrity of colchicine's tropolone C-ring is essential for its ability to bind tubulin and exert its potent anti-mitotic effects. The photochemical conversion to the tetracyclic this compound structure completely abrogates this activity.[3][5] This distinction is not merely academic; it is fundamental to the design and interpretation of pharmacological studies. This compound serves as an indispensable negative control, allowing researchers to confirm that an observed cellular effect is truly mediated by microtubule disruption and not by an unrelated, off-target mechanism. For professionals in drug development and formulation, the light sensitivity of colchicine is a critical parameter that must be managed to ensure the stability, efficacy, and safety of therapeutic products.[3][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Colchicine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the effects of colchicine and beta-lumicolchicine on cultured adrenal chromaffin cells: lack of evidence for an action of colchicine on receptor-associated microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. Colchicine and related compounds. Part XIV. Structure of β- and γ-lumicolchicine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. gamma-Lumicolchicine | TargetMol [targetmol.com]

- 11. Comparison between the effect of colchicine and this compound on axonal transport in rat motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beta- and gamma-Lumicolchicine | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 13. cdn.who.int [cdn.who.int]

- 14. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Photochemical Transformation of Colchicine to Lumicolchicine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the photochemical conversion of colchicine into its lumicolchicine isomers. Colchicine, a potent microtubule-destabilizing agent, undergoes a fascinating photochemical transformation upon exposure to ultraviolet radiation, yielding this compound derivatives that exhibit markedly different biological activities. This document details the underlying reaction mechanism, provides comprehensive experimental protocols for the synthesis and analysis of this compound, and presents key quantitative data in a structured format. Furthermore, it visualizes the critical signaling pathway of colchicine's interaction with tubulin and the experimental workflow for this compound synthesis. This guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the photochemical properties of colchicine and the potential applications of its photoisomers.

Introduction

Colchicine is a naturally occurring alkaloid extracted from the autumn crocus (Colchicum autumnale) and has been used for centuries to treat gout and other inflammatory conditions.[1] Its therapeutic effects stem from its ability to bind to β-tubulin, a subunit of microtubules, thereby disrupting microtubule polymerization and dynamics. This interference with the cytoskeleton affects numerous cellular processes, including mitosis, cell motility, and intracellular transport.

When exposed to ultraviolet (UV) light, colchicine undergoes an intramolecular cyclization to form a mixture of photoisomers known as lumicolchicines.[2] The primary products of this photochemical reaction are β-lumicolchicine and γ-lumicolchicine, which are stereoisomers.[3] Unlike colchicine, lumicolchicines do not bind to tubulin and therefore do not inhibit microtubule assembly.[4] This distinct biological profile makes this compound an excellent negative control in studies investigating the microtubule-dependent effects of colchicine.

This guide provides a detailed overview of the photochemical conversion of colchicine to this compound, offering practical guidance for its synthesis, purification, and characterization.

The Photochemical Reaction

The conversion of colchicine to this compound is a photochemical process that proceeds via an electrocyclic reaction. The key mechanistic steps are outlined below.

Reaction Mechanism

The photochemical transformation of colchicine to β- and γ-lumicolchicine is understood to proceed through a disrotatory cyclization of the tropolone ring.[1] This reaction is initiated by the absorption of UV radiation, which excites colchicine to its first singlet excited state.[2][5] The reaction is not believed to involve a triplet state intermediate.[2] The formation of the different isomers is influenced by the solvent polarity.[2]

Quantitative Data

The efficiency and kinetics of the photochemical conversion of colchicine to this compound are influenced by various experimental parameters. This section summarizes key quantitative data from the literature.

Reaction Kinetics and Quantum Yield

The photoconversion of colchicine follows first-order kinetics.[1][6] The rate constant and quantum yield are dependent on the solvent, with different polarities affecting the reaction efficiency.[2][7]

| Solvent | Rate Constant (k, h⁻¹) | Photoconversion Yield (%) | Reference |

| Ethanol | 0.5862 | 64.2 | [1][7] |

| Water | - | 73 | [7] |

| Acetonitrile | - | 26 | [7] |

| Methanol | - | 60 | [7] |

| 1,4-Dioxane | - | 24 | [7] |

Note: The specific conditions for the determination of the rate constant and yield may vary between studies.

Spectroscopic Data

The structural elucidation of β- and γ-lumicolchicine has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for β- and γ-Lumicolchicine [3]

| β-Lumicolchicine | γ-Lumicolchicine | ||

| Position | ¹³C | ¹H | ¹³C |

| 1 | 153.6 | - | 153.6 |

| 2 | 107.5 | 6.56 | 107.5 |

| 3 | 153.7 | - | 153.7 |

| 4 | 126.1 | - | 126.1 |

| 4a | 134.8 | - | 134.8 |

| 5 | 29.8 | 2.30, 2.45 | 29.8 |

| 6 | 36.3 | 1.90, 2.40 | 36.3 |

| 7 | 52.2 | 4.65 | 52.2 |

| 7a | 134.9 | - | 134.9 |

| 8 | 151.2 | - | 151.2 |

| 9 | 141.4 | - | 141.4 |

| 10 | 113.8 | 6.87 | 113.8 |

| 11 | 179.8 | - | 179.8 |

| 12 | 157.9 | - | 157.9 |

| 12a | 130.6 | - | 130.6 |

| 1-OCH₃ | 56.0 | 3.89 | 56.0 |

| 2-OCH₃ | 56.4 | 3.89 | 56.4 |

| 3-OCH₃ | 61.4 | 3.64 | 61.4 |

| 10-OCH₃ | 61.2 | 3.97 | 61.2 |

| NHCOCH₃ | 169.5 | - | 169.5 |

| NHCOCH₃ | 22.8 | 1.99 | 22.8 |

Note: NMR data were obtained in CDCl₃. Chemical shifts are reported relative to TMS.

Table 3: Mass Spectrometry Data for this compound

| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound Isomers | ESI | 400.1707 | 372, 357, 341, 313 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the photochemical synthesis of this compound and its subsequent analysis.

Photochemical Synthesis of this compound

Materials:

-

Colchicine

-

Ethanol (absolute)

-

Quartz reaction vessel

-

High-pressure mercury lamp (or other suitable UV source, λ ≈ 366 nm)

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

Prepare a solution of colchicine in absolute ethanol. A typical concentration is in the range of 1 to 5 mg/mL.

-

Transfer the solution to a quartz reaction vessel equipped with a magnetic stir bar.

-

Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of colchicine.

-

While maintaining a slow, positive pressure of the inert gas, irradiate the solution with a high-pressure mercury lamp. The reaction should be stirred continuously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Continue irradiation until the starting material (colchicine) is consumed or the desired conversion is achieved. Reaction times can vary from a few hours to over 24 hours depending on the concentration, light source intensity, and reaction scale.

-

Upon completion, evaporate the solvent under reduced pressure to obtain the crude product containing a mixture of β- and γ-lumicolchicine.

Purification and Analysis

The crude product from the photochemical reaction is a mixture of β- and γ-lumicolchicine. These isomers can be separated by column chromatography or preparative HPLC.

Purification by Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is commonly used. The exact gradient will need to be optimized based on TLC analysis.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure isomers.

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is suitable for the separation of colchicine and its photoisomers.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used.[10][11] The addition of a small amount of acid (e.g., formic acid or phosphoric acid) may improve peak shape.

-

Detection: UV detection at a wavelength where both colchicine and this compound absorb (e.g., 254 nm or 350 nm).

Biological Activity and Signaling Pathways

A critical aspect of colchicine and this compound research lies in their differential biological activities, which are rooted in their distinct interactions with cellular components.

Colchicine's Interaction with Tubulin

Colchicine's primary mechanism of action is the disruption of microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, which leads to a conformational change in the tubulin dimer.[12] This altered conformation prevents the proper incorporation of tubulin dimers into growing microtubules, ultimately leading to microtubule depolymerization. This process has profound effects on various cellular functions that are dependent on a dynamic microtubule network.

Biological Inactivity of this compound on Microtubules

In stark contrast to colchicine, this compound does not bind to tubulin and, consequently, does not affect microtubule polymerization.[4] This lack of interaction with tubulin makes this compound an invaluable tool in cell biology and pharmacology. It serves as a structurally similar but functionally inactive control compound, allowing researchers to dissect the specific effects of microtubule disruption by colchicine from other potential off-target effects.

While this compound does not affect microtubules, some studies have suggested that it may have other, non-tubulin-related biological effects. For instance, both colchicine and β-lumicolchicine have been shown to inhibit acetylcholine-induced secretion in adrenal chromaffin cells, suggesting a mechanism of action independent of microtubule disruption in this specific context.[4] However, colchicine was found to be much more effective in blocking axonal transport than this compound, supporting the primary role of microtubules in this process.[13] Further research is needed to fully elucidate any potential non-tubulin-mediated signaling pathways of this compound.

Conclusion

The photochemical conversion of colchicine to this compound represents a significant transformation in both the chemical structure and biological activity of this important natural product. This guide has provided a comprehensive overview of this process, from the fundamental reaction mechanism to detailed experimental protocols and a summary of key quantitative data. The distinct biological profiles of colchicine and this compound underscore the importance of understanding their chemistry for accurate interpretation of experimental results. For researchers in drug development, the unique properties of this compound offer a valuable control for investigating the intricate roles of microtubules in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Does the photochemical conversion of colchicine into lumicolchicines involve triplet transients? A solvent dependence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nmr studies of colchicine and its photoisomers, beta- and gamma-lumicolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of colchicine and beta-lumicolchicine on cultured adrenal chromaffin cells: lack of evidence for an action of colchicine on receptor-associated microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Photochemical Transformation of Colchicine: A Kinetic Study | Semantic Scholar [semanticscholar.org]

- 6. Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation of Colchicine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. journalajacr.com [journalajacr.com]

- 12. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide on the Synthesis and Biological Activity of Lumicolchicine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumicolchicine, a photoisomer of the well-known microtubule-destabilizing agent colchicine, has emerged as a fascinating scaffold in medicinal chemistry. While devoid of the potent antimitotic activity of its parent compound due to a significant conformational change that hinders its binding to tubulin, this compound and its derivatives exhibit promising and distinct biological activities, particularly in the realm of anticancer research. This technical guide provides a comprehensive overview of the synthesis of various this compound derivatives, their quantitative biological data, detailed experimental protocols, and an exploration of their mechanism of action through relevant signaling pathways.

Synthesis of this compound Derivatives

The primary route to this compound and its derivatives is through a photochemical rearrangement of the corresponding colchicine precursor. This intramolecular [4π]-electrocyclization reaction is typically induced by irradiation with UV light, leading to the formation of the characteristic tetracyclic core of the this compound scaffold.

General Photochemical Conversion Protocol

A solution of the colchicine derivative in a suitable solvent system, such as acetonitrile/acetone, is irradiated with a high-pressure mercury arc lamp. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting this compound derivative is purified using column chromatography.

Synthesis of N-Substituted this compound Derivatives

A notable class of this compound analogs are those with substitutions at the nitrogen atom of the B-ring. These are synthesized from the corresponding N-substituted colchicine derivatives.

-

To a solution of colchicine (1.0 mmol) in acetonitrile (10 mL), add the desired primary amine (5.0 mmol).

-

Stir the reaction mixture under reflux for 24 hours, monitoring the progress by TLC.

-

After completion, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the N-substituted colchicine derivative.

-

Dissolve the N-substituted colchicine derivative in a 10:1 (v/v) mixture of acetonitrile and acetone to a concentration of 0.0025 mol/L.

-

Irradiate the solution with a 125 W high-pressure mercury arc lamp, using a Pyrex water jacket to filter out shorter wavelengths and maintain a constant temperature, for approximately 25 minutes.

-

Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product.

-

Upon completion, evaporate the solvents under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a gradient of acetone in chloroform) to obtain the pure N-substituted this compound derivative.

Quantitative Data of this compound Derivatives

The following tables summarize the synthesis yields and biological activities of selected N-substituted this compound derivatives.

| Derivative | R Group | Yield of Colchicine Precursor (%) | Yield of this compound Derivative (%) | Reference |

| β-Lumicolchicine | -COCH3 | N/A (from colchicine) | 68 | [1] |

| 2-UV | n-butyl | Quantitative | Not Reported | [2][3] |

| 3-UV | H | Quantitative | Not Reported | [2][3] |

| 3b-UV | -CO-CH2CH3 | Not Reported | Not Reported | [2][3] |

| 3f-UV | -CO-O-CH2CH3 | 61 | Not Reported | [2][3] |

| Derivative | R Group | IC50 A549 (μM) | IC50 MCF-7 (μM) | IC50 LoVo (μM) | IC50 BALB/3T3 (μM) | Reference |

| Colchicine | -COCH3 | 0.002 ± 0.0003 | 0.003 ± 0.0004 | 0.002 ± 0.0002 | 0.001 ± 0.0001 | [2] |

| β-Lumicolchicine | -COCH3 | >10 | >10 | >10 | >10 | [2] |

| 2-UV | n-butyl | >10 | >10 | >10 | >10 | [2] |

| 3-UV | H | >10 | >10 | >10 | >10 | [2] |

| 3b-UV | -CO-CH2CH3 | >10 | >10 | >10 | >10 | [2] |

| 3f-UV | -CO-O-CH2CH3 | >10 | >10 | >10 | >10 | [2] |

Note: A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma), BALB/3T3 (normal murine embryonic fibroblast).

Signaling Pathways and Mechanism of Action

While this compound derivatives exhibit significantly reduced cytotoxicity compared to their colchicine counterparts, their anticancer potential appears to be mediated through alternative mechanisms, most notably the inhibition of angiogenesis.

Anti-Angiogenic Signaling Pathway

This compound has been shown to target and inhibit key signaling pathways crucial for tumor growth and metastasis, particularly those involved in angiogenesis. This is achieved through the downregulation of Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), and its receptor VEGFR2.

Caption: Inhibition of the HIF-1α/VEGF signaling cascade by this compound derivatives.

Experimental Workflow for Assessing Anti-Angiogenic Activity

A typical workflow to investigate the anti-angiogenic properties of this compound derivatives would involve a series of in vitro and in vivo assays.

Caption: A logical workflow for evaluating the anti-angiogenic potential of synthesized compounds.

Conclusion

This compound derivatives represent a promising class of compounds with a distinct biological profile from their parent molecule, colchicine. The straightforward photochemical synthesis allows for the generation of a diverse library of analogs. While exhibiting low direct cytotoxicity, their ability to inhibit key angiogenic signaling pathways, such as the HIF-1α/VEGF axis, positions them as valuable leads in the development of novel anticancer therapeutics. Further exploration into the structure-activity relationships of this compound derivatives with modifications on all three rings is warranted to optimize their anti-angiogenic and other potential therapeutic activities. This guide provides a foundational framework for researchers to delve into the synthesis and evaluation of this intriguing class of molecules.

References

An In-depth Technical Guide to the Stereoisomers of Lumicolchicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of lumicolchicine, primarily focusing on β- and γ-lumicolchicine, which are photochemical transformation products of colchicine. This document details their synthesis, separation, and characterization, supported by experimental protocols and quantitative data. Furthermore, it explores their biological activities, with a particular emphasis on their potential as anticancer agents through the inhibition of critical signaling pathways. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Colchicine, a well-known natural product isolated from Colchicum autumnale, has a long history of medicinal use, most notably in the treatment of gout. Its potent antimitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a subject of interest in cancer research. However, its clinical application as an anticancer agent is limited by its narrow therapeutic index and significant toxicity.

Upon exposure to ultraviolet (UV) light, colchicine undergoes a photochemical rearrangement to form a set of isomers known as lumicolchicines. The primary products of this transformation are α-, β-, and γ-lumicolchicine. Of these, β- and γ-lumicolchicine are stereoisomers, while α-lumicolchicine is a dimer of the β-isomer[1]. These photoisomers exhibit distinct biological profiles compared to the parent compound. Notably, β-lumicolchicine does not bind to tubulin or disrupt microtubule assembly, yet it retains interesting biological activities, including potential antitumor effects through mechanisms distinct from colchicine[2][3]. This guide provides a detailed exploration of the stereoisomers of this compound, with a focus on their synthesis, characterization, and biological significance.

Synthesis of this compound Stereoisomers

The primary method for synthesizing this compound isomers is through the photochemical irradiation of colchicine. The following protocol is a high-yield method for the preparation of β-lumicolchicine[4].

Experimental Protocol: Photochemical Conversion of Colchicine

Materials:

-

Colchicine

-

Acetonitrile (CH3CN), HPLC grade

-

Acetone, HPLC grade

-

125 W high-pressure mercury arc lamp

-

Pyrex water jacket

-

Reaction vessel

Procedure:

-

Prepare a 0.0025 mol/L solution of colchicine in a 10:1 (v/v) mixture of acetonitrile and acetone.

-

Transfer the solution to a suitable reaction vessel equipped with a Pyrex water jacket to filter out short-wavelength UV light and maintain a constant temperature.

-

Irradiate the solution with a 125 W high-pressure mercury arc lamp for 25 minutes with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure to yield a mixture of this compound isomers, with β-lumicolchicine as the major product.

Separation and Purification

The separation of β- and γ-lumicolchicine from the reaction mixture and from each other is typically achieved using preparative high-performance liquid chromatography (preparative HPLC).

Experimental Protocol: Preparative HPLC Separation

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size)

Mobile Phase:

-

A gradient of methanol in water or acetonitrile in water is commonly used. The exact gradient will need to be optimized based on the specific column and system. A starting point could be a linear gradient from 40% to 80% methanol in water over 30 minutes.

Procedure:

-

Dissolve the crude mixture of this compound isomers in a minimal amount of the initial mobile phase.

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

-

Inject the sample onto the preparative HPLC column.

-

Elute the isomers using the optimized gradient program at a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to the peaks of β- and γ-lumicolchicine.

-

Combine the respective fractions and remove the solvent under reduced pressure to obtain the purified isomers.

Characterization of Stereoisomers

The structural elucidation and confirmation of the stereochemistry of β- and γ-lumicolchicine are accomplished through various spectroscopic and physical methods.

Spectroscopic Data

Unambiguous 1H and 13C NMR assignments for β- and γ-lumicolchicine have been reported and are crucial for their identification.

Table 1: Physical and Spectroscopic Data of this compound Stereoisomers

| Property | β-Lumicolchicine | γ-Lumicolchicine |

| Molecular Formula | C22H25NO6 | C22H25NO6 |

| Molecular Weight | 399.44 g/mol | 399.44 g/mol |

| Melting Point | 175-180 °C[2], 182-184 °C[5] | Data not readily available |

| Optical Rotation | Data not readily available | Data not readily available |

| 1H NMR | Unambiguous assignments reported | Unambiguous assignments reported |

| 13C NMR | Unambiguous assignments reported | Unambiguous assignments reported |

Experimental Workflow

The overall workflow for the synthesis, isolation, and characterization of this compound stereoisomers is depicted in the following diagram.

Biological Activity and Signaling Pathways

While lumicolchicines, particularly the β-isomer, do not share colchicine's microtubule-destabilizing activity, they exhibit significant biological effects, notably as potential anticancer agents.

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. One of the key mechanisms underlying its antitumor potential is the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.

Table 2: Biological Activity of this compound Stereoisomers

| Stereoisomer | Biological Target/Activity | Cell Line/Model | IC50 / Effect |

| β-Lumicolchicine | Inhibition of acetylcholine-induced secretion | Adrenal chromaffin cells | 0.2-0.5 mM[3] |

| Inhibition of angiogenesis | - | - | |

| γ-Lumicolchicine | Less characterized | - | Data not readily available |

Signaling Pathway Inhibition

This compound has been shown to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a key transcription factor that is activated under hypoxic conditions, which are common in the tumor microenvironment. Activated HIF-1α promotes the transcription of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF) . By inhibiting HIF-1α, this compound can downregulate VEGF expression, thereby suppressing tumor-induced angiogenesis.

The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival. Key components of this pathway include Phospholipase Cγ (PLCγ), the PI3K/Akt pathway, and the Ras/MAPK pathway.

Conclusion

The stereoisomers of this compound, formed through the photochemical rearrangement of colchicine, represent a fascinating class of compounds with distinct biological activities from their parent molecule. While β-lumicolchicine is the more extensively studied isomer, both β- and γ-lumicolchicine offer potential avenues for therapeutic development, particularly in the realm of oncology. Their ability to inhibit angiogenesis through the HIF-1α/VEGF signaling pathway presents a promising, non-tubulin-targeting mechanism for anticancer activity. This technical guide provides a foundational resource for researchers to further explore the synthesis, characterization, and therapeutic potential of these intriguing stereoisomers. Further investigation into the specific biological activities and structure-activity relationships of γ-lumicolchicine is warranted to fully understand the therapeutic landscape of this compound class.

References

- 1. researchgate.net [researchgate.net]

- 2. Î-Lumi (-)-Colchicine CAS 6901-13-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Comparison of the effects of colchicine and beta-lumicolchicine on cultured adrenal chromaffin cells: lack of evidence for an action of colchicine on receptor-associated microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

Lumicolchicine: A Biologically Inactive Isomer of Colchicine - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colchicine, a natural alkaloid extracted from Colchicum autumnale, is a well-established mitotic inhibitor used in the treatment of gout and under investigation for various cancers. Its biological activity stems from its ability to bind to β-tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[1][2][3] Lumicolchicine, a photochemical isomer of colchicine, is generated through ultraviolet irradiation.[4][5] This technical guide provides a comprehensive overview of this compound, establishing its role as a biologically inactive counterpart to colchicine. This inactivity, particularly its dramatically reduced affinity for tubulin, makes it an invaluable tool as a negative control in research settings to delineate microtubule-dependent cellular processes.[6][7] This document details the photochemical conversion of colchicine to this compound, presents a comparative analysis of their biological activities with available quantitative data, and provides detailed experimental protocols for their study.

Photochemical Conversion of Colchicine to this compound

Colchicine undergoes a photochemical isomerization upon exposure to ultraviolet (UV) light, yielding a mixture of this compound isomers, primarily β- and γ-lumicolchicine.[4][8] This transformation involves an intramolecular cyclization of the tropolone ring of colchicine.[4][5] The process is dependent on factors such as the solvent and wavelength of irradiation.[8]

Caption: Photochemical conversion of colchicine to this compound.

Comparative Biological Activity: Colchicine vs. This compound

The defining difference between colchicine and this compound lies in their interaction with tubulin. Colchicine binds with high affinity to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1][2][3] This disruption of the microtubule cytoskeleton is the foundation of its anti-mitotic and anti-inflammatory effects. In stark contrast, this compound exhibits a significantly lower affinity for tubulin, rendering it largely biologically inactive in microtubule-dependent processes.[6][9]

Tubulin Binding and Microtubule Polymerization

The structural rearrangement during the photochemical conversion of colchicine to this compound alters the conformation necessary for high-affinity tubulin binding. This dramatic reduction in binding affinity is the primary reason for this compound's biological inactivity.

| Parameter | Colchicine | This compound (iso-Colchicine) | Reference |

| Tubulin Binding Affinity | High affinity | ~500-fold lower affinity than colchicine | [9] |

| Inhibition of Tubulin Assembly (I₅₀) | Potent inhibitor | ~1 mM (significantly less potent) | [9] |

Cytotoxicity

Colchicine's ability to disrupt microtubule function leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a potent cytotoxic agent against rapidly dividing cancer cells.[5][10] Due to its inability to significantly interact with tubulin, this compound is expected to be substantially less cytotoxic.

| Cell Line | Cancer Type | Colchicine IC₅₀ (nM) | This compound IC₅₀ | Reference |

| SKOV-3 | Ovarian Cancer | 37 | Not available in reviewed literature | [10] |

| A549 | Lung Carcinoma | 10.4 (µM) | Not available in reviewed literature | [9] |

| MCF-7 | Breast Carcinoma | Varies | Not available in reviewed literature | [9] |

| LoVo/DX | Doxorubicin-resistant Colon Adenocarcinoma | 702.2 | Not available in reviewed literature | [9] |

Anti-inflammatory Effects

Colchicine's anti-inflammatory properties are primarily attributed to its disruption of microtubule-dependent processes in neutrophils, such as migration to inflammatory sites and the activation of the NLRP3 inflammasome.[11][12][13][14] this compound, lacking the ability to interfere with microtubule function, does not exhibit these anti-inflammatory effects.[15]

| Biological Effect | Colchicine | This compound | Reference |

| Inhibition of Neutrophil Adhesion | IC₅₀ = 3 nM (prophylactic effect) | Inactive | [15][16] |

| Reduction of L-selectin on Neutrophils | IC₅₀ = 300 nM (therapeutic effect) | Inactive | [16] |

| Inhibition of NLRP3 Inflammasome Activation | Inhibits activation | Not reported to inhibit | [13][17][18] |

One study directly compared the effects of colchicine and β-lumicolchicine on acetylcholine-induced secretion in cultured adrenal chromaffin cells and found they had similar potencies (half-maximal inhibitory concentration of 0.2-0.5 mM). However, their modes of action on K⁺-evoked secretion differed, suggesting that while this compound may have some biological effects, they are distinct from the microtubule-dependent actions of colchicine.[6]

Experimental Protocols

Photochemical Synthesis of β-Lumicolchicine

This protocol is adapted from a reported high-yield synthesis method.

Materials:

-

Colchicine

-

Acetonitrile (CH₃CN)

-

Acetone

-

125 W high-pressure mercury arc lamp with a Pyrex water jacket

-

Reaction flask

Procedure:

-

Prepare a solution of colchicine in a 10:1 (v/v) mixture of acetonitrile and acetone. The concentration of colchicine should be approximately 0.0025 mol/L.

-

Place the solution in a reaction flask equipped with a cooling system to maintain the temperature.

-

Irradiate the solution with a 125 W high-pressure mercury arc lamp surrounded by a Pyrex water jacket.

-

Continue the irradiation for approximately 25 minutes.

-

Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent can be removed under reduced pressure, and the resulting β-lumicolchicine can be purified using standard chromatographic techniques.

Caption: Workflow for the photochemical synthesis of β-lumicolchicine.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

Colchicine and this compound dissolved in DMSO

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare a solution of purified tubulin in the polymerization buffer.

-

Add GTP to the tubulin solution.

-

In a pre-warmed 96-well plate, aliquot the tubulin solution.

-

Add colchicine, this compound, or vehicle control (DMSO) to the respective wells at various concentrations.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

-

Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by testing a range of compound concentrations.[4]

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of compounds on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., SKOV-3, A549)

-

96-well plates

-

Complete culture medium

-

Colchicine and this compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of colchicine, this compound, or vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-